

In-Depth Technical Guide: Spectral Analysis of 2-Aminomalononitrile 4-methylbenzenesulfonate

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Compound of Interest

Compound Name: 2-Aminomalononitrile 4-methylbenzenesulfonate

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This technical guide provides a comprehensive overview of the spectral data for **2-Aminomalononitrile 4-methylbenzenesulfonate** (CAS No. 5098-14-6), a versatile building block in organic synthesis. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

- IUPAC Name: 2-aminopropanedinitrile; 4-methylbenzene-1-sulfonic acid[1]
- Synonyms: Aminomalononitrile p-toluenesulfonate, Aminomalononitrile tosylate[1][2]
- CAS Number: 5098-14-6[1][2]
- Molecular Formula: C₁₀H₁₁N₃O₃S[1][2]
- Molecular Weight: 253.28 g/mol [1][2]

Spectral Data

The following sections summarize the key spectral data for **2-Aminomalononitrile 4-methylbenzenesulfonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, published spectrum with assigned peaks for **2-Aminomalononitrile 4-methylbenzenesulfonate** is not readily available in the public domain, data for the individual components and related structures can be used for interpretation. The salt consists of the aminomalononitrile cation and the 4-methylbenzenesulfonate (tosylate) anion.

^1H NMR (Proton NMR):

- Expected Signals for 4-methylbenzenesulfonate anion:
 - A singlet for the methyl protons (CH_3) typically appears around 2.3-2.4 ppm.
 - Two doublets for the aromatic protons (AA'BB' system) are expected in the range of 7.1-7.8 ppm.
- Expected Signals for aminomalononitrile cation:
 - A broad singlet for the amine protons ($-\text{NH}_2$) is expected, and its chemical shift can vary significantly depending on the solvent and concentration.
 - A singlet for the methine proton ($-\text{CH}$) is also anticipated.

^{13}C NMR (Carbon NMR): SpectraBase indicates the availability of a ^{13}C NMR spectrum for Aminomalononitrile p-toluenesulfonate, with the sample sourced from Sigma-Aldrich. The solvent used was a mixture of CDCl_3 and $\text{DMSO}-d_6$.^[3]

- Expected Signals for 4-methylbenzenesulfonate anion:
 - The methyl carbon (CH_3) peak is expected around 21 ppm.
 - Aromatic carbons will appear in the 125-145 ppm region.
- Expected Signals for aminomalononitrile cation:
 - The carbon of the nitrile groups ($-\text{CN}$) is expected in the region of 115-120 ppm.
 - The methine carbon ($-\text{CH}$) signal is also anticipated.

Table 1: Summary of Expected NMR Data

Nucleus	Functional Group	Expected Chemical Shift (ppm)
¹ H	Methyl (tosylate)	~2.3 - 2.4
	Aromatic (tosylate)	~7.1 - 7.8
	Amine (aminomalononitrile)	Variable
	Methine (aminomalononitrile)	Variable
¹³ C	Methyl (tosylate)	~21
	Aromatic (tosylate)	~125 - 145
	Nitrile (aminomalononitrile)	~115 - 120
	Methine (aminomalononitrile)	Variable

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

- Nitrile (C≡N) stretch: A characteristic sharp absorption is expected around 2250 cm⁻¹.[\[1\]](#)
- Sulfonate (SO₃⁻) group: Strong absorptions corresponding to the S=O stretching vibrations are anticipated in the region of 1180–1120 cm⁻¹.[\[1\]](#)
- Amine (N-H) stretch: Broad absorptions due to N-H stretching of the primary amine are expected in the range of 3100-3500 cm⁻¹.
- Aromatic C-H stretch: Signals for the aromatic C-H bonds of the tosylate group are expected just above 3000 cm⁻¹.
- Aliphatic C-H stretch: Signals for the methyl group of the tosylate are expected just below 3000 cm⁻¹.

Table 2: Summary of Key IR Absorptions

Functional Group	Expected Absorption Range (cm ⁻¹)	Intensity
N-H Stretch (Amine)	3100 - 3500	Medium-Strong, Broad
Aromatic C-H Stretch	> 3000	Medium
Aliphatic C-H Stretch	< 3000	Medium
C≡N Stretch (Nitrile)	~2250	Sharp, Medium
S=O Stretch (Sulfonate)	1180 - 1120	Strong

Mass Spectrometry (MS)

Mass spectrometry data can confirm the molecular weight and provide information about the fragmentation pattern of the compound.

- In-situ mass spectrometry of the thermal polymerization of the tosylate salt indicates the evolution of hydrogen cyanide (HCN) and ammonia (NH₃).^[4]
- The PubChem database lists major fragment ions with m/z values of 172 and 107, which correspond to the 4-methylbenzenesulfonic acid cation and the tropylium ion formed from the tosylate group, respectively.

Experimental Protocols

Synthesis of 2-Aminomalononitrile 4-methylbenzenesulfonate

A reliable method for the synthesis of aminomalononitrile p-toluenesulfonate is detailed in Organic Syntheses. The procedure involves two main steps: the preparation of oximinomalononitrile followed by its reduction to aminomalononitrile, which is then isolated as the p-toluenesulfonate salt.^[5]

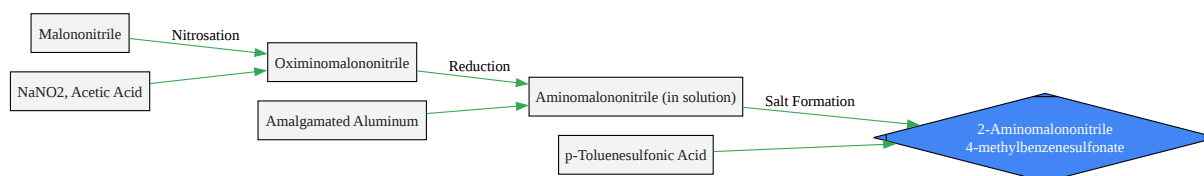
Step 1: Preparation of Oximinomalononitrile

- Dissolve malononitrile in a mixture of water and acetic acid in a round-bottomed flask equipped with a stirrer and a thermometer.

- Cool the solution to between 0°C and -10°C using a dry ice-acetone bath.
- Add granulated sodium nitrite portion-wise while maintaining the temperature below 5°C.
- Stir the mixture for several hours at a temperature below 5°C.
- Add tetrahydrofuran and ether, and store the mixture at a low temperature overnight.
- Filter the mixture and concentrate the filtrate to obtain a solution of oximinomalononitrile.[5]

Step 2: Preparation of Aminomalononitrile p-toluenesulfonate

- Prepare amalgamated aluminum by treating aluminum foil with an aqueous solution of mercuric chloride.
- Transfer the amalgamated aluminum to a round-bottomed flask with tetrahydrofuran.
- Cool the mixture and add the solution of oximinomalononitrile from Step 1 with stirring, maintaining a low temperature.
- After the addition is complete, allow the mixture to warm to room temperature.
- Filter the reaction mixture to remove aluminum salts.
- Concentrate the filtrate and add a solution of p-toluenesulfonic acid monohydrate in ether to precipitate the product.
- Collect the crystalline solid by vacuum filtration, wash with ether and cold acetonitrile, and dry under vacuum.[5]
- The product can be further purified by recrystallization from boiling acetonitrile with activated carbon treatment.



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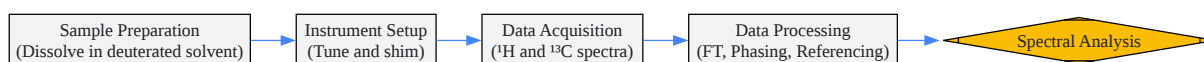
Caption: Synthesis of **2-Aminomalononitrile 4-methylbenzenesulfonate**.

General Protocol for NMR Analysis

While a specific protocol for this compound is not detailed in the literature, a general procedure for acquiring NMR spectra of similar organic salts is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or a mixture as indicated by SpectraBase[3]) in an NMR tube.
- **Instrument Setup:**
 - Use a standard NMR spectrometer (e.g., 300 MHz or higher).
 - Tune and shim the instrument to ensure a homogeneous magnetic field.
 - Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width.
- **Data Acquisition:**
 - Acquire the ¹H NMR spectrum.
 - Acquire the proton-decoupled ¹³C NMR spectrum.

- Data Processing:
 - Apply Fourier transformation to the raw data.
 - Phase the spectra and perform baseline correction.
 - Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).



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Caption: General workflow for NMR analysis.

General Protocol for FTIR Analysis

A standard procedure for obtaining an FTIR spectrum of a solid sample is as follows:

- Sample Preparation:
 - KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
- Data Acquisition:
 - Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
 - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

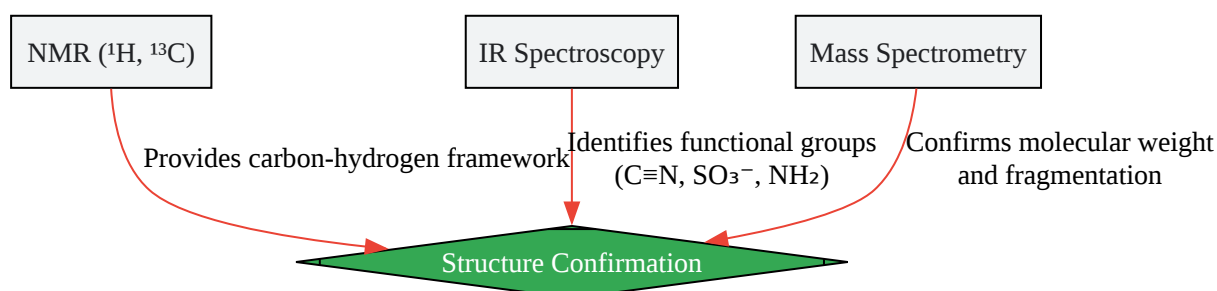
General Protocol for Mass Spectrometry Analysis

A general protocol for ESI-MS analysis is as follows:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.
- Data Acquisition:
 - Acquire the mass spectrum in positive or negative ion mode. For this compound, positive ion mode would detect the aminomalononitrile cation and fragments from the tosylate, while negative ion mode would detect the tosylate anion.
 - Set the appropriate mass range and instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions.

Logical Relationships in Spectral Interpretation

The characterization of **2-Aminomalononitrile 4-methylbenzenesulfonate** relies on the combined interpretation of data from multiple spectroscopic techniques.



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Caption: Interplay of spectroscopic techniques for structural elucidation.

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